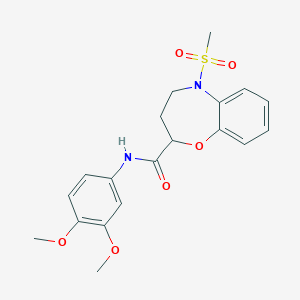![molecular formula C20H23NO3 B11242613 3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide](/img/structure/B11242613.png)
3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide: is a complex organic compound with a fascinating structure. Let’s break it down:
Core Structure: The compound consists of a benzamide core, which includes a benzene ring (benzene with an amide functional group attached).
Substituents: It bears two methyl groups (CH₃) at positions 3 and 4 on the benzene ring.
Fused Ring System: The intriguing part is the fused 2H-1,5-benzodioxepin ring system, which contains eight carbon atoms and one oxygen atom. This fused ring imparts unique properties to the compound.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for this compound, but here’s a common approach:
Starting Material: Begin with 3,4-dimethylbenzoic acid.
Amide Formation: React the acid with ammonia or an amine (e.g., methylamine) to form the benzamide.
Benzodioxepin Formation: Cyclize the benzamide by introducing the benzodioxepin ring system. This step involves several reactions, including cyclization and oxidation.
Methylation: Finally, methylate the benzodioxepin moiety to obtain the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to meet demand.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound can undergo oxidation reactions due to the presence of aromatic rings.
Substitution: Substituents on the benzene ring make it susceptible to electrophilic substitution reactions.
Reduction: Reduction of the amide group or the benzodioxepin ring may occur under specific conditions.
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution Reagents: Alkyl halides (e.g., methyl iodide) for electrophilic substitution.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Propriétés
Formule moléculaire |
C20H23NO3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C20H23NO3/c1-13-5-6-16(9-14(13)2)20(22)21-12-17-11-19-18(10-15(17)3)23-7-4-8-24-19/h5-6,9-11H,4,7-8,12H2,1-3H3,(H,21,22) |
Clé InChI |
YQZYTEVCHJJEID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2C)OCCCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(3,6-diphenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11242533.png)
![1,1'-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11242534.png)
![N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-3,4-dimethoxyaniline](/img/structure/B11242541.png)
![3-Cyclohexyl-1-{4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}propan-1-one](/img/structure/B11242549.png)

![{1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11242572.png)
![1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B11242576.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11242603.png)


![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11242623.png)

![1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}butan-1-one](/img/structure/B11242630.png)
